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molecular formula C10H9ClN2O2 B1281378 Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-36-9

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1281378
M. Wt: 224.64 g/mol
InChI Key: UDQYTPCGXBXZCE-UHFFFAOYSA-N
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Patent
US05244908

Procedure details

A solution of 2-amino-6-chloropyridine (6.43 g, 50 mmoles) and ethyl bromopyruvate (9.75 g, 50 mmoles) in ethanol (150 ml) was heated at reflux for 4 hours. After the solvent was removed, chloroform was added to the residue, which was washed in turn with saturated sodium bicarbonate and saturated saline, and then dried over anhydrous magnesium sulfate. After the solvent was concentrated, n-hexane was added to the mixture. Then, the crystals precipitated were filtered off and washed with n-hexane to obtain 7.60 g of the desired product (67.6%, pale yellow crystals).
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
67.6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N:3]=1.Br[CH2:10][C:11](=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13]>C(O)C>[CH2:15]([O:14][C:12]([C:11]1[N:1]=[C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N:3]2[CH:10]=1)=[O:13])[CH3:16]

Inputs

Step One
Name
Quantity
6.43 g
Type
reactant
Smiles
NC1=NC(=CC=C1)Cl
Name
Quantity
9.75 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After the solvent was removed
ADDITION
Type
ADDITION
Details
chloroform was added to the residue, which
WASH
Type
WASH
Details
was washed in turn with saturated sodium bicarbonate and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After the solvent was concentrated
ADDITION
Type
ADDITION
Details
n-hexane was added to the mixture
CUSTOM
Type
CUSTOM
Details
Then, the crystals precipitated
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C2N(C(=CC=C2)Cl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 67.6%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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